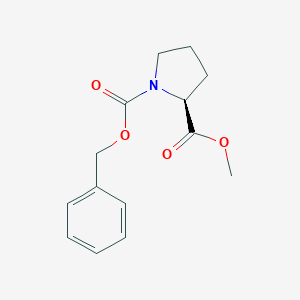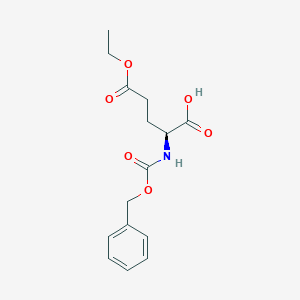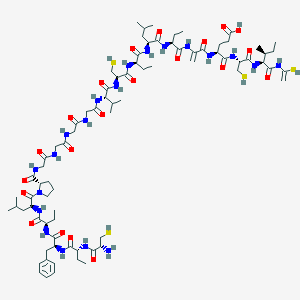
O-(15-carboxypentadecanoyl)carnitine
Vue d'ensemble
Description
O-(15-carboxypentadecanoyl)carnitine, also known as hexadecanedioic acid mono-L-carnitine ester, belongs to the class of organic compounds known as acyl carnitines . It has a molecular formula of C23H44NO6+ and a molecular weight of 429.6 g/mol.
Synthesis Analysis
The synthesis of O-(15-carboxypentadecanoyl)carnitine involves the O-acylation of carnitine . In a generalized synthetic approach, L-Carnitine hydrochloride is added to a mixture of the appropriate carboxylic acid and a slight molar excess of acid chloride .Molecular Structure Analysis
The molecular structure of O-(15-carboxypentadecanoyl)carnitine is represented by the InChI string:InChI=1S/C23H43NO6/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26/h20H,4-19H2,1-3H3,(H-,25,26,27,28) . Chemical Reactions Analysis
O-(15-carboxypentadecanoyl)carnitine is an O-acylcarnitine having 15-carboxypentadecanoyl as the acyl substituent . It plays a role in various metabolic pathways and reactions .Physical And Chemical Properties Analysis
O-(15-carboxypentadecanoyl)carnitine has a net charge of 0, an average mass of 429.59060, and a monoisotopic mass of 429.30904 .Applications De Recherche Scientifique
1. Role in Metabolism and Therapeutic Potential:
- L-Carnitine is essential in fatty acid metabolism, notably in transporting fatty acids into the mitochondria for energy production. It's synthesized in the body from amino acids and is also found in foods like red meats, fish, poultry, and milk. Clinical studies indicate its potential in various therapies, especially due to its ability to reduce oxidative stress. It's being explored for heart conditions like heart failure and angina, and weight loss, though its efficacy in other conditions like fatigue and exercise performance enhancement is not well-established. Ongoing research aims to better understand its biochemical, pharmacological, and physiological impacts to potentially recommend L-carnitine supplementation in certain disorders (Pękala et al., 2011).
Neurological and Mental Health
2. Implications in Autism Spectrum Disorders (ASD):
- Altered carnitine metabolic pathways have been linked with a subset of individuals with ASD. Clinical trials suggest that carnitine supplementation could alleviate symptoms in non-syndromic forms of ASD. While its effects in ASD associated with genetic disorders are unclear due to limited trials, carnitine shows beneficial impacts on related conditions like intellectual disability and muscular strength. Common side effects at higher doses include gastrointestinal symptoms and a distinct body odor. Further trials are needed to identify the specific ASD subgroup that may benefit from carnitine supplementation (Malaguarnera & Cauli, 2019).
Reproductive Health
3. Significance in Male Fertility:
- LC and ALC play critical roles in sperm metabolism and maturation, directly correlating with sperm motility and possessing antioxidant properties. Studies affirm that LC and/or ALC supplementation can significantly improve sperm concentration and total sperm counts in men with certain types of infertility. However, the majority of these studies lack robust methodological design, such as placebo-controlled, double-blind setups. Further research is essential to solidify the use of carnitines in treating male infertility, particularly in men with suboptimal semen quality (Agarwal & Said, 2004).
4. Role in Female Fertility:
- LC and ALC exhibit significant potential in enhancing female fertility by managing cellular stress, maintaining hormonal balance, and improving energy production. They are known to aid β-oxidation in oocytes, protect against free radical-induced DNA damage, and stabilize the acetyl Co-A/Co-A ratio. While both LC and ALC are beneficial, ALC is preferred for its antioxidant properties, and LC for improving cellular energy supply. This promising outlook suggests potential applications in treating infertility disorders in women (Agarwal, Sengupta & Durairajanayagam, 2018).
Mécanisme D'action
Orientations Futures
A metabolomics study revealed that many metabolites in the fatty acid oxidation pathway, such as O-(15-carboxypentadecanoyl)carnitine, were significantly rescued by Empagliflozin treatment . This suggests that fatty acid oxidation is one of the targets for Empagliflozin treatment in the heart of db/db mice, providing new possibilities for the development of therapeutic interventions for diabetic cardiomyopathy .
Propriétés
IUPAC Name |
3-(15-carboxypentadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO6/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26/h20H,4-19H2,1-3H3,(H-,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHCPLSWMNPZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hexadecanedioic acid mono-L-carnitine ester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
O-(15-carboxypentadecanoyl)carnitine | |
CAS RN |
42150-38-9 | |
| Record name | Hexadecanedioic acid mono-L-carnitine ester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)









